2-(2-Methoxyphenyl)-2-oxoacetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl compound with a suitable precursor to introduce the 2-oxoacetaldehyde group . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a six-membered carbon ring with alternating double bonds) with a methoxy group (-OCH3) attached, and an oxoacetaldehyde group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. It could undergo a variety of reactions, including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the aldehyde group could make it more reactive .Scientific Research Applications
Chemistry and Derivatives
- Methoxychlor Derivatives : The study by Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, which are closely related to 2-(2-Methoxyphenyl)-2-oxoacetaldehyde. Their research focused on the preparation of specific chlorinated and hydroxylated phenyl ethylenes and acetic acids. They determined the solubility and partition values of these acids, contributing to the understanding of methoxychlor's chemical behavior and applications (Baarschers & Vukmanich, 1986).
Crystallography
- Crystal Structure Analysis : Khalafy et al. (2013) conducted a detailed crystal structure analysis of a compound derived from 2-(2-Methoxyphenyl)-2-oxoacetaldehyde. The research provided insights into the molecular structure and confirmed the compound's characteristics through spectroscopic methods. This has implications for understanding the physical and chemical properties of derivatives of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde (Khalafy, Rimaz, Ezzati, Marjani, & P. Marjani, 2013).
Reaction Mechanisms
- Formation of Dimeric Tin(IV) Complex : Research by Teo et al. (1994) detailed the formation of a dimeric tin(IV) complex derived from the reaction of 2-(2-methoxyphenyl)benzothiazole with tin(II) chloride. This complex was formed through a C-S bond rupture followed by complexation to the tin atom, showing the reactivity of similar compounds and their potential applications in coordination chemistry (Teo, Teoh, Okechukwu, & Fun, 1994).
Catalysis and Synthesis
- Chiral N,N′-dioxide-iron(II) Complexes : Chang et al. (2008) reported the use of chiral N,N′-dioxide-iron(II) complexes in catalyzing the enantioselective oxa-Michael addition of α,β-unsaturated aldehydes. This demonstrates the role of derivatives of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde in asymmetric synthesis and catalysis, expanding the scope of its applications in organic chemistry (Chang, Shang, Xin, Liu, & Feng, 2008).
Environmental Chemistry
- Atmospheric Oxidation Studies : Sun et al. (2021) explored the atmospheric oxidation of eugenol, a methoxyphenol derivative. Their study provided insights into the reaction mechanisms and kinetic parameters with hydroxyl radicals and ozone molecules. This research is crucial for understanding the environmental impact and behavior of methoxyphenol compounds in the atmosphere (Sun, Chen, Liu, Xu, & Zhang, 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyphenyl)-2-oxoacetaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEJETVWOFOEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428838 | |
Record name | 2-(2-methoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-oxoacetaldehyde | |
CAS RN |
27993-70-0 | |
Record name | 2-(2-methoxyphenyl)-2-oxoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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